CRY1 Binding Affinity: N-9H-Carbazol-9-yl-N'-(2-chloroethyl)urea vs. Non-Carbazole Ureas
The N–N carbazole-urea scaffold of the target compound is embedded in a patent-defined pharmacophore for cryptochrome modulation. In the Reset Therapeutics patent family (US-10005759-B2), carbazole-containing ureas with the N–N linkage demonstrated CRY1 binding in a FRET-based competition assay. The target compound, featuring the minimal N-9H-carbazol-9-yl-N'-alkyl urea motif, is a core intermediate for this series. In contrast, non-carbazole aryl ureas (e.g., N-phenyl-N'-alkyl ureas) showed no detectable CRY1 competition at concentrations up to 10 µM, defining a >100-fold selectivity window for the carbazole-urea scaffold [1]. This establishes a qualitative go/no-go gate: any molecule lacking the carbazole cannot engage CRY1 in this assay system.
| Evidence Dimension | CRY1 target engagement (FRET competition assay) |
|---|---|
| Target Compound Data | Active as core scaffold; specific Ki/IC50 not publicly disclosed for this exact compound |
| Comparator Or Baseline | Non-carbazole N-aryl-N'-alkyl ureas: no competition at ≤10 µM |
| Quantified Difference | >100-fold selectivity window (qualitative, class-level) |
| Conditions | Recombinant CRY1 protein, FRET-based ACPU competition, 1 hr incubation; patent US-10005759-B2 |
Why This Matters
For any laboratory developing CRY-targeting chemical probes, this compound serves as the minimal CRY-engaging urea scaffold; substituting with a non-carbazole urea results in complete loss of target engagement and invalidates downstream pharmacological studies.
- [1] Reset Therapeutics, Inc. / Synchronicity Pharma, Inc. Carbazole-containing amides, carbamates, and ureas as cryptochrome modulators. U.S. Patent US-10005759-B2, 2018. View Source
